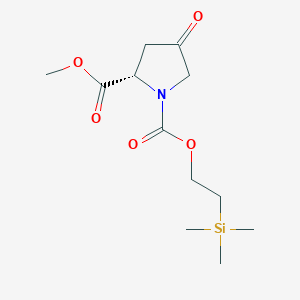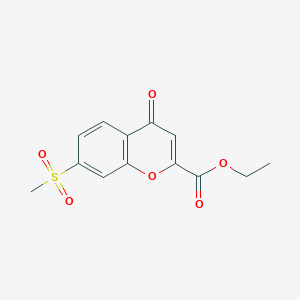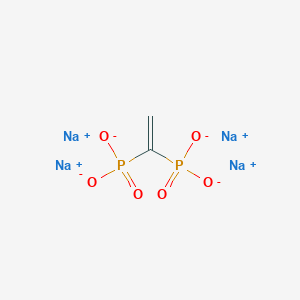
Sodiumethene-1,1-diylbis(phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodiumethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula C2H7NaO6P2. It is also known as tetrasodium ethylene 1,1-diphosphonate. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to chelate metal ions and inhibit scale formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ethenylidenebis(phosphonate) typically involves the base-catalyzed reaction of a methylenebis(phosphonate) ester with paraformaldehyde, followed by acid-catalyzed elimination of methanol . This two-step procedure is efficient and allows for the preparation of the compound in high yields.
Industrial Production Methods
In industrial settings, the production of tetrasodium ethenylidenebis(phosphonate) often involves large-scale reactions under controlled conditions to ensure purity and consistency. The process may include the use of microwave-assisted alkylation of phosphonic ester-acid derivatives, which enhances reaction efficiency and reduces production time .
Chemical Reactions Analysis
Types of Reactions
Sodiumethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for converting ethenylidenebis(phosphonate) esters to the free acid . Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrasodium ethenylidenebis(phosphonate) can lead to the formation of various phosphonate derivatives.
Scientific Research Applications
Sodiumethene-1,1-diylbis(phosphonate) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tetrasodium ethenylidenebis(phosphonate) involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes involved in bone resorption by mimicking the structure of natural substrates and interfering with enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium vinylidenediphosphonate
- Sodium ethane-1,1-diylbis(phosphonate)
- Sodium ethene-1,1-diylbis(phosphonate)
Uniqueness
Sodiumethene-1,1-diylbis(phosphonate) is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and inhibit scale formation effectively. Compared to similar compounds, it offers enhanced stability and efficiency in various applications, making it a valuable compound in both scientific research and industrial processes .
Properties
Molecular Formula |
C2H2Na4O6P2 |
|---|---|
Molecular Weight |
275.94 g/mol |
IUPAC Name |
tetrasodium;dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane |
InChI |
InChI=1S/C2H6O6P2.4Na/c1-2(9(3,4)5)10(6,7)8;;;;/h1H2,(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
InChI Key |
IUKUDPQMUDARFC-UHFFFAOYSA-J |
Canonical SMILES |
C=C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diazaspiro[3.4]octan-8-one, 6-(phenylmethyl)-, O-methyloxime](/img/structure/B8510727.png)
![3-[(4-Bromo-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B8510733.png)
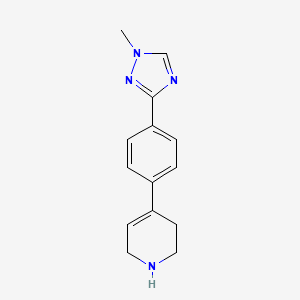
![C-(6,7-dihydro-5H-[1]pyrindin-6-yl)methylamine](/img/structure/B8510743.png)
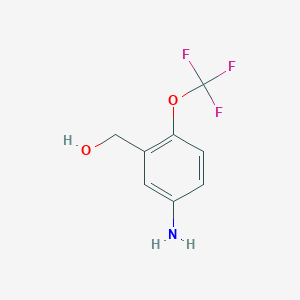
![13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one](/img/structure/B8510756.png)
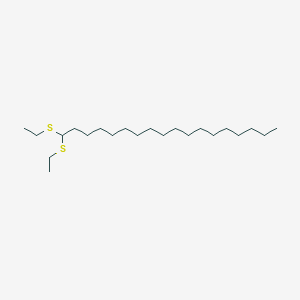
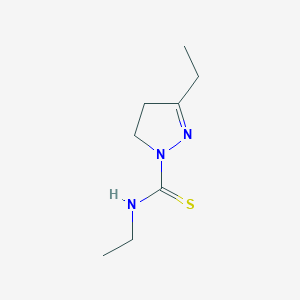

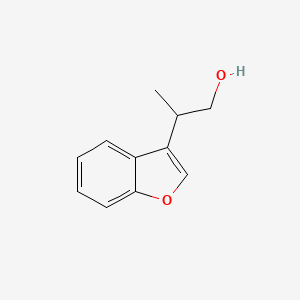
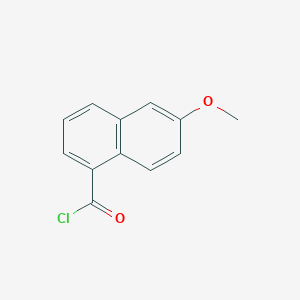
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8510816.png)
